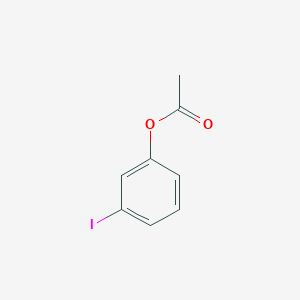

3-碘苯基乙酸酯

描述

3-Iodophenyl acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insights into the properties and synthesis of similar iodophenyl derivatives. For instance, the synthesis of various iodophenyl-containing compounds is described, which involves iodination reactions and coupling with other organic moieties .

Synthesis Analysis

The synthesis of iodophenyl derivatives can be achieved through palladium-catalyzed coupling reactions. For example, 3-iodoindoles are prepared by coupling terminal acetylenes with N,N-dialkyl-o-iodoanilines using a Pd/Cu catalyst, followed by electrophilic cyclization . Similarly, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives are synthesized by reacting with terminal alkynes in the presence of a palladium catalyst and copper(I) iodide . These methods suggest that 3-iodophenyl acetate could potentially be synthesized through similar palladium-catalyzed coupling reactions.

Molecular Structure Analysis

The molecular structure of iodophenyl derivatives can be analyzed using various spectroscopic techniques. For instance, the study of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate provides insights into the structural parameters, such as bond lengths and angles, using theoretical models and experimental crystal structure determination . Although the exact structure of 3-iodophenyl acetate is not discussed, similar analytical methods could be applied to determine its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of iodophenyl compounds is highlighted in the synthesis of 3-benzazepin-2-ones, where 2-(2-iodophenyl)acetic acid is used as a starting material. The reaction proceeds via an SRN1 substitution reaction followed by a condensation reaction . This indicates that iodophenyl acetates may undergo nucleophilic substitution reactions and can be used as precursors for the synthesis of various heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodophenyl derivatives can be inferred from their reactivity and the conditions required for their synthesis. For example, the successful synthesis of 3-iodoindoles and isobenzofuran derivatives under specific conditions suggests that these compounds are stable under a range of reaction conditions . The solubility, melting points, and other physical properties would be specific to each compound and could be determined experimentally.

科学研究应用

在植物-昆虫相互作用中的作用:Williams 等人(2008 年)的一项研究探讨了植物挥发物在改变寄生蜂和捕食者行为中的作用。他们发现,某些植物挥发物(在食草动物攻击后释放)会影响食草动物的自然敌人的行为,表明在害虫管理策略中具有潜在应用 (Williams 等人,2008 年)。

生物活性化合物的合成:Gupta 等人(2004 年)描述了将相关化合物 1-(2-碘苯基)-1H-四唑用作 Heck 反应中的配体,Heck 反应是有机合成中用于将芳基卤化物与烯烃偶联的一种方法。这对于合成复杂的有机分子(包括药物)具有重要意义 (Gupta 等人,2004 年)。

光动力疗法剂的开发:Al-Raqa 等人(2017 年)合成了一种新型的镥(III) 乙酸酞菁用于光动力疗法,这是一种癌症治疗方法。这项研究突出了此类化合物在开发用于癌症等疾病的新疗法方面的潜力 (Al-Raqa 等人,2017 年)。

药物研究中的绿色化学:Costa 等人(2012 年)讨论了在通过铃木偶联合成联芳烃中的绿色化学原理的应用,铃木偶联是一种与药物研究相关的技术。这与化学合成中向更可持续实践的更广泛转变相一致 (Costa 等人,2012 年)。

有机化学中的碘化反应:福山等人(1987 年)研究了苯乙酮的碘化反应,这一过程在合成各种有机化合物中很重要。这项研究有助于理解碘在有机分子中掺入的机理 (福山等人,1987 年)。

放射性药物的开发:Tedjamulia 等人(1985 年)研究了使用二氢吡啶载体对放射性碘化化合物进行脑特异性递送。这项研究对于开发用于成像和治疗的放射性药物至关重要 (Tedjamulia 等人,1985 年)。

有机合成技术的发展:Moteki 等人(2014 年)提出了一种氧化未活化的 Csp3H 键的方法,这是有机化学中的一个挑战。这项研究有助于开发更有效和更多样化的合成途径 (Moteki 等人,2014 年)。

放射性药物的代谢:Yamamichi 等人(1995 年)和 Kropp 等人(1999 年)研究了放射性药物 BMIPP 在心肌中的代谢。这项研究对于理解这些化合物在医学成像中的行为至关重要 (Yamamichi 等人,1995 年), (Kropp 等人,1999 年)。

安全和危害

While specific safety and hazard information for 3-Iodophenyl acetate is not available, it’s generally recommended to avoid breathing in the mist, gas, or vapors of similar compounds . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

作用机制

Biochemical Pathways

It’s worth noting that compounds similar to 3-iodophenyl acetate, such as indole-3-acetic acid (iaa), have been reported to be involved in several biochemical pathways in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway

Action Environment

The action, efficacy, and stability of 3-Iodophenyl acetate could potentially be influenced by various environmental factors . These could include the pH of the environment, the presence of other chemical species, and temperature.

属性

IUPAC Name |

(3-iodophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGMUQGQHHKINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518207 | |

| Record name | 3-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42861-71-2 | |

| Record name | 3-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

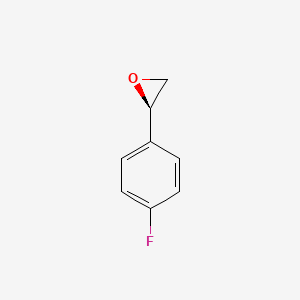

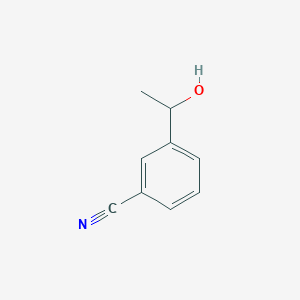

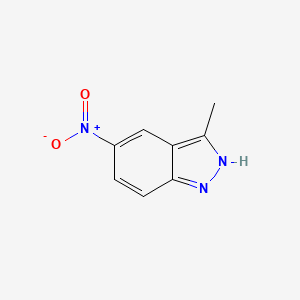

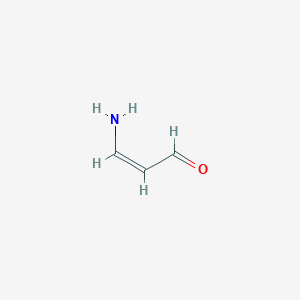

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)